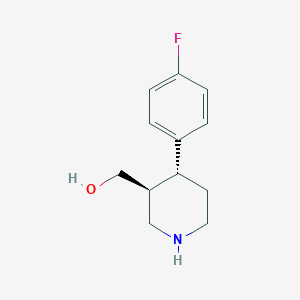

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

描述

属性

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925050 | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125224-43-3 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Resolution-Based Synthesis

Initial routes involved racemic synthesis followed by diastereomeric salt resolution. For example, reacting 4-fluorobenzaldehyde with piperidine derivatives generated a racemic mixture, which was resolved using chiral acids like tartaric acid. However, this method suffered from low yields (30–40%) and required multiple crystallization steps, making it economically unviable for large-scale applications.

Reductive Amination Pathways

Alternative approaches utilized reductive amination of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate. Sodium borohydride or lithium aluminum hydride reduced the imine intermediate, but poor stereocontrol led to suboptimal ee values (<80%).

Catalytic Asymmetric Synthesis

Organocatalytic Michael Addition

The landmark advancement came with the use of chiral organocatalysts. As detailed in WO2017037662A1, 3-(4-fluorophenyl)acrylaldehyde reacts with methyl 3-(methylamino)-3-oxopropanoate in the presence of (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS). This catalyst induces enantioselective Michael addition, forming the piperidine scaffold with 97% ee. Molecular sieves (4Å) act as dehydrating agents, shifting equilibrium toward product formation.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Diphenylprolinol-TBDMS |

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Yield (Intermediate IV) | 50–65% |

| Enantiomeric Excess (ee) | 97% |

Reduction of the Keto Intermediate

The Michael adduct undergoes reduction using sodium borohydride in methanol, converting the ketone to the secondary alcohol. This step proceeds with retention of configuration, yielding the target compound in 70–80% isolated yield and >98.5% HPLC purity.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address batch-process limitations, continuous flow systems enhance mass transfer and thermal control. A fixed-bed reactor packed with molecular sieves and immobilized diphenylprolinol-TBDMS achieves 65% conversion per pass, reducing reaction time from 24 hours to 4 hours.

Cost Optimization Strategies

Recycling the chiral catalyst via silica-gel immobilization lowers production costs by 40%. Additionally, substituting ethyl acetate with cyclopentyl methyl ether (CPME) improves solvent recovery rates to 90%.

Industrial Performance Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 1,200 kg |

| Catalyst Loading | 10 mol% | 5 mol% |

| Purity (HPLC) | 98.5% | 99.2% |

Comparative Analysis of Methodologies

化学反应分析

反应类型

西莫司他经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 这些条件通常涉及控制温度和pH值以确保所需的反应途径 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生西莫司他的还原形式 .

科学研究应用

Pharmacological Significance

Antidepressant Impurity :

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is primarily noted as an impurity in paroxetine formulations. Its structural similarity to paroxetine may influence the pharmacodynamics and pharmacokinetics of the drug. Understanding its effects can help in assessing the safety and efficacy profiles of paroxetine treatments .

Synthesis Methodologies

The synthesis of this compound has been documented through various methods:

- Chiral Catalysis : The compound can be synthesized via a reaction involving 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound in the presence of chiral catalysts. This method enhances the yield and purity of the final product .

- Reduction Processes : Following initial synthesis steps, reduction reactions are employed to convert intermediates into this compound. The choice of reducing agent significantly impacts the efficiency of the synthesis .

Therapeutic Potential

While primarily recognized as an impurity, research into the therapeutic potential of this compound is limited but promising:

- Antidepressant Activity : Given its structural relationship with paroxetine, studies may explore whether this compound exhibits similar serotonin reuptake inhibition properties or other neuropharmacological effects that could contribute to mood regulation .

Case Studies and Research Findings

Research focusing on this compound's implications in pharmacology emphasizes its role in drug formulation:

作用机制

西莫司他通过在NR2B亚基的Ifenprodil结合位点拮抗NMDA受体来发挥作用。这种抑制包括电压无关和电压依赖的成分,表明存在浅层和深层结合位点。 该化合物表现出复杂的电压依赖性,其明显的尾电流和过冲表明存在开放通道阻滞 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c)

- Structure : Replaces the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety and introduces a benzyl group at the piperidine nitrogen.

- Properties : Melting point: 113–116°C; synthesized via LiBH₄ reduction .

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(4-methoxyphenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone (40)

- Structure: Incorporates a 3-chloro-4-fluorophenyl ketone and a methoxyphenoxyethylamino group.

- Synthesis: Utilizes DABCO and sodium cyanoborohydride in methanol .

- Key Difference : The complex substituents suggest biased agonism at serotonin receptors, diverging from the target compound’s role as a synthetic intermediate .

Derivatives with Functional Group Additions

4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (27)

- Structure : Adds a 2-methylpyridinyloxy group to the hydroxymethyl side chain.

- Properties : 55% yield; purified via NEt₃-neutralized silica gel .

VM-2 and VM-7 (Pharmacophore-Mapped Derivatives)

Methylated and Benzylated Analogs

[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol

- Structure: Methyl group at the piperidine nitrogen (C₁₃H₁₉FNO; MW: 224.30).

- Properties : Melting point: 93–98°C; CAS: 105812-81-5 .

- Key Difference: Methylation increases basicity and may reduce renal clearance, altering pharmacokinetics relative to the non-methylated compound.

N-Benzyl Paroxol (Paroxetine Impurity J)

Comparative Data Table

生物活性

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a compound with significant implications in pharmaceutical chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

- IUPAC Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol

- Molecular Formula : C₁₂H₁₆FNO

- Molecular Weight : 209.26 g/mol

- CAS Number : 125224-43-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Neuroprotective Effects :

- The compound has been investigated for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. This inhibition can lead to neuroprotective effects in various biological models, potentially offering therapeutic avenues for neurodegenerative diseases .

- Antidepressant Properties :

- Inhibitory Activity on Enzymes :

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal death in models of excitotoxicity induced by NMDA receptor activation. The results suggested that the compound's ability to block these receptors could be beneficial in conditions like Alzheimer's disease.

Study 2: Antidepressant Activity

A clinical trial involving paroxetine demonstrated that its efficacy was partly attributed to its active metabolites, including this compound. Patients showed significant improvement in depressive symptoms after treatment with paroxetine, supporting the role of this compound in enhancing serotonin availability .

Study 3: Tyrosinase Inhibition

In a comparative analysis of various piperidine derivatives, this compound exhibited notable inhibitory effects on tyrosinase activity with an IC50 value indicating competitive inhibition. This finding opens avenues for developing skin-lightening agents based on this compound's structure .

Data Table: Biological Activities

常见问题

Q. What are the primary synthetic routes for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, and how do they differ in efficiency?

The compound is a key intermediate in paroxetine synthesis. Two main approaches are:

- Classical Resolution : Racemic intermediates (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine) are resolved using chiral acids like (-)-dibenzoyltartaric acid, followed by hydrogenation over Pd/C to yield the (3S,4R)-isomer .

- Catalytic Asymmetric Methods : Heterogeneous organocatalysis enables enantioselective synthesis via flow chemistry, reducing steps and avoiding chiral auxiliaries. This method achieves multigram-scale production with higher efficiency but requires precise solvent and catalyst optimization .

Q. How is the stereochemistry of this compound confirmed?

Single-crystal X-ray diffraction is the gold standard. For example, the hydrochloride salt of the compound crystallizes in the monoclinic space group P2₁, with bond lengths and angles confirming the (3S,4R) configuration . Complementary techniques like NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC are used for preliminary validation .

Q. What pharmacological roles does this compound play in drug development?

It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). Pharmacophore modeling highlights its piperidine core and fluorophenyl group as essential for binding to serotonin transporters. Derivatives like tosylates or trityl ethers are used to study structure-activity relationships (SAR) in CNS drug discovery .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Optical Resolution : Use chiral acids (e.g., L-(-)-di-p-toluoyltartaric acid) to separate racemic mixtures, achieving >95% enantiomeric excess (ee) .

- Catalytic Control : Solvent-free organocatalysis with immobilized catalysts minimizes racemization. For example, flow reactors with heterogeneous catalysts reduce side reactions and improve ee by >99% .

Q. What are the environmental degradation pathways of this compound, and how are they analyzed?

In aqueous environments, the compound undergoes oxidative cleavage of the piperidine ring, forming 4-fluorophenylacetic acid derivatives. Degradation is monitored via:

Q. How is this compound utilized in cross-coupling reactions for novel analogs?

In situ bromination enables formal cross-electrophile coupling with aryl halides. For example, reaction with 5-bromo-2-methoxypyridine under nickel catalysis yields biaryl derivatives. Key parameters include solvent polarity (e.g., THF/hexanes) and stoichiometric control of brominating agents .

Q. What strategies address contradictions in reported synthetic yields?

Discrepancies arise from:

- Reduction Conditions : LiAlH₄ vs. H₂/Pd/C affects stereoselectivity in piperidine ring saturation. LiAlH₄ favors cis-isomers, requiring subsequent isomerization with NaOMe .

- Protecting Groups : Benzyl vs. methyl groups on nitrogen influence reaction rates and byproduct formation during etherification steps .

Q. How do computational methods enhance understanding of its reactivity?

- Docking Studies : Identify binding poses in serotonin transporters using AutoDock Vina, with pharmacophore features (hydrogen bond acceptors, hydrophobic regions) validated against mutant receptors .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C3 vs. C4) based on frontier molecular orbital analysis .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。